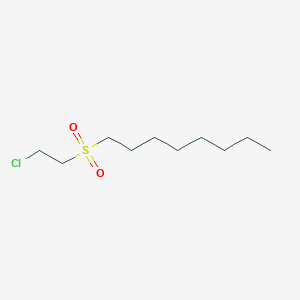

1-(2-Chloroethylsulfonyl)octane

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-chloroethylsulfonyl)octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClO2S/c1-2-3-4-5-6-7-9-14(12,13)10-8-11/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROTZJPMAKCYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Mechanistic Investigations of Reactions Involving 1 2 Chloroethylsulfonyl Octane

Nucleophilic Substitution Reactions at the Chloroethyl Group

The chloroethyl group of 1-(2-chloroethylsulfonyl)octane is susceptible to nucleophilic attack, primarily proceeding through an SN2 mechanism. This is due to the primary nature of the carbon bearing the chlorine atom, which is relatively unhindered. wikipedia.org

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.orgchemicalnote.com Consequently, the reaction rate is dependent on the concentration of both the substrate, this compound ([R-Cl]), and the nucleophile ([Nu⁻]). wikipedia.orgpressbooks.pub The rate law is expressed as:

Rate = k[R-Cl][Nu⁻]

This second-order kinetic relationship signifies a bimolecular rate-determining step. libretexts.orgchemicalnote.compressbooks.pub For example, doubling the concentration of either the substrate or the nucleophile will double the reaction rate, while doubling both would quadruple the rate. libretexts.org

The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing chloride ion. chemicalnote.com These reactions are typically exothermic, with the formation of a more stable C-Nu bond and the release of the stable chloride anion driving the reaction forward thermodynamically.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (e.g., Azide)

| Experiment | Initial [this compound] (mol/L) | Initial [N₃⁻] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

| 4 | 0.2 | 0.2 | 4.0 x 10⁻⁴ |

The efficiency and rate of SN2 reactions involving this compound are profoundly influenced by the reaction medium and the nature of the attacking nucleophile.

Influence of Solvent: The choice of solvent is critical for SN2 reactions. chemistrysteps.com

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are ideal for SN2 reactions. blogspot.compdx.edu They can solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. pdx.edu

Polar protic solvents , like water, methanol, and other alcohols, tend to slow down SN2 reactions. blogspot.comcsbsju.edu These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that lowers the nucleophile's energy and reactivity. chemistrysteps.comblogspot.com This solvation shell must be disrupted for the reaction to occur, thus increasing the activation energy. csbsju.edu

Table 2: Relative Rate of SN2 Reaction of this compound with Azide in Various Solvents

| Solvent | Type | Dielectric Constant (ε) | Relative Rate |

| Methanol | Polar Protic | 33 | 1 |

| Water | Polar Protic | 80 | ~5 |

| Acetonitrile | Polar Aprotic | 37 | 500 |

| DMF | Polar Aprotic | 37 | 1,400 |

| DMSO | Polar Aprotic | 47 | 2,500 |

Influence of Nucleophile: The rate of the SN2 reaction is directly related to the strength and steric accessibility of the nucleophile.

Electronic Effects: Nucleophilicity increases with negative charge. For example, the hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than a neutral water molecule (H₂O). libretexts.org Within a group of the periodic table, nucleophilicity often increases with size and polarizability (e.g., I⁻ > Br⁻ > Cl⁻). pdx.edu

Steric Effects: The SN2 reaction involves a backside attack, where the nucleophile approaches the carbon atom from the side opposite the leaving group. chemicalnote.com Sterically hindered or bulky nucleophiles react much more slowly than smaller ones. wikipedia.orgresearchgate.net For instance, the tert-butoxide anion is a very strong base but a poor nucleophile due to its bulkiness, which hinders its approach to the electrophilic carbon. wikipedia.org

If the octyl chain of a derivative of this compound contained a suitably positioned internal nucleophile, an intramolecular SN2 reaction could occur. For example, the introduction of an amine group on the octane (B31449) chain could lead to the formation of a cyclic sulfonamide, such as a thiadiazepine derivative. uzhnu.edu.ua The favorability of such cyclizations depends on the length of the chain connecting the nucleophile and the electrophilic center, with the formation of 5- and 6-membered rings being particularly favored. epo.org

Reactivity of the Sulfone Moiety

Beyond the reactivity of the chloroethyl group, the sulfone moiety itself imparts important chemical properties to the molecule.

The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). The pKa of protons alpha to a sulfonyl group is in the range of 25, making them accessible to deprotonation by strong bases, such as organolithium reagents or sodium hydride. scripps.edu

The resulting α-sulfonyl carbanion is a stabilized nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. It can be alkylated, acylated, or added to carbonyl compounds, making it a versatile intermediate in organic synthesis.

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with, or even dominate, nucleophilic substitution. pdx.edu For this compound, the base would abstract a proton from the carbon atom alpha to the sulfonyl group, leading to the concerted elimination of the chloride ion and the formation of 1-octyl vinyl sulfone .

This reaction is favored by strong, non-nucleophilic bases like potassium tert-butoxide. The resulting vinyl sulfone is a valuable synthetic intermediate, known to act as a potent Michael acceptor and a dienophile in cycloaddition reactions. wikipedia.org The synthesis of vinyl sulfones can also be achieved through various other methods, including the oxidation of corresponding sulfides followed by elimination. wikipedia.orgorganic-chemistry.org

Rearrangement Reactions

Rearrangement reactions of sulfones are a cornerstone of synthetic chemistry, with the Ramberg-Bäcklund reaction being a prominent example. For a compound like this compound, which lacks a halogen at the α-position to the sulfonyl group, direct participation in a classic Ramberg-Bäcklund rearrangement is not feasible. However, a multi-step sequence could be envisioned.

First, α-halogenation of the sulfone could be achieved. Deprotonation at the α-carbon using a strong base (e.g., n-butyllithium), followed by quenching with an electrophilic halogen source (e.g., N-chlorosuccinimide or iodine), would yield the necessary α-halosulfone intermediate. This intermediate could then undergo the base-mediated Ramberg-Bäcklund reaction. The mechanism involves deprotonation at the other α'-position, intramolecular nucleophilic attack to form a transient three-membered thiirane (B1199164) dioxide ring, and subsequent extrusion of sulfur dioxide (SO₂) to form an alkene. The stereochemical outcome of the resulting alkene (E or Z) is often dependent on the base and reaction conditions employed.

Other potential rearrangements include 1,3-migrations of the sulfonyl group, which can occur under either ionic or free-radical conditions. karger.com For this compound, such a rearrangement is less likely without prior functionalization to create a suitable allylic or propargylic system.

Radical Reactions and Their Application

The presence of both a C-Cl bond and C-S bonds provides multiple avenues for radical reactivity. These reactions are typically initiated by heat or photochemical irradiation, often in the presence of a radical initiator.

Homolytic cleavage can occur at several bonds within the this compound molecule, leading to different radical intermediates.

C–Cl Bond Cleavage: The carbon-chlorine bond can be cleaved homolytically to generate a primary alkyl radical β to the sulfonyl group and a chlorine radical. This process typically requires significant energy input (e.g., UV light). The resulting β-sulfonyl radical is a key intermediate that can participate in subsequent propagation steps.

C–S Bond Cleavage: The bonds between the sulfonyl group and the adjacent alkyl chains (octyl and chloroethyl) can also cleave. Cleavage of the octane-sulfur bond would generate an octyl radical and a 2-chloroethylsulfonyl radical. Conversely, cleavage of the chloroethyl-sulfur bond would yield a 2-chloroethyl radical and an octane-1-sulfonyl radical. Studies on related sulfones suggest that homolytic substitution directly at the sulfonyl sulfur is a slow process and may be outcompeted by other decomposition pathways.

While this compound itself is not a typical substrate for radical addition, it can be readily converted into a potent radical acceptor. Base-induced elimination of hydrogen chloride (HCl) would yield octyl vinyl sulfone. Vinyl sulfones are excellent Michael acceptors and participate readily in radical addition reactions. nih.gov

The mechanism involves the addition of a carbon- or heteroatom-centered radical to the β-carbon of the vinyl sulfone double bond. This generates a new radical intermediate at the α-position, which is stabilized by the adjacent electron-withdrawing sulfonyl group. This α-sulfonyl radical then typically abstracts a hydrogen atom from a donor molecule to complete the propagation cycle and yield the final product. A variety of radicals can be added, making this a versatile method for carbon-carbon and carbon-heteroatom bond formation. Tin-free methods, utilizing photocatalysis, have been developed to make these additions more environmentally benign.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for forming new bonds and interconverting functional groups, and the sulfonyl moiety can be an active participant in such reactions.

The sulfonyl group, traditionally considered chemically inert, has emerged as a versatile leaving group in cross-coupling reactions. While applications involving simple alkyl sulfones are less common than for aryl or benzylic sulfones, desulfonylative cross-couplings are a subject of ongoing research.

For a derivative of this compound, a nickel- or palladium-catalyzed reaction could potentially couple the octyl or chloroethyl fragment with various partners. The mechanism generally involves oxidative addition of the C–SO₂ bond to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound) and subsequent reductive elimination to furnish the coupled product. The efficiency of such a reaction would be highly dependent on the specific ligand and catalytic system employed.

The this compound molecule possesses two key sites for functional group interconversion: the alkyl chloride and the sulfonyl group itself.

Substitution of the Chloride: The primary chloro group on the ethyl chain is a reactive site for nucleophilic substitution, likely proceeding through an S(_N)2 mechanism. A wide array of nucleophiles can be used to displace the chloride, providing access to a diverse range of derivatives. d-nb.infonih.gov This reaction allows for the introduction of functionalities such as azides, amines, thiols, and ethers.

Desulfonylation: The sulfonyl group can be removed under reductive conditions. This transformation replaces the C–S bond with a C–H bond and is valuable for removing the activating sulfonyl group after it has served its synthetic purpose.

Data Tables

Table 1: Potential Products from Nucleophilic Substitution on this compound

This table illustrates the hypothetical products resulting from the reaction of this compound with various nucleophiles. The reaction is assumed to proceed via an S(_N)2 mechanism.

| Nucleophile (Nu⁻) | Reagent Example | Product Name | Product Structure |

| Azide | Sodium Azide (NaN₃) | 1-(2-Azidoethylsulfonyl)octane | C₈H₁₇SO₂(CH₂)₂N₃ |

| Iodide | Sodium Iodide (NaI) | 1-(2-Iodoethylsulfonyl)octane | C₈H₁₇SO₂(CH₂)₂I |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Octylsulfonyl)ethanol (B11049588) | C₈H₁₇SO₂(CH₂)₂OH |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 1-(2-(Phenylthio)ethylsulfonyl)octane | C₈H₁₇SO₂(CH₂)₂SPh |

| Amine | Ammonia (NH₃) | 2-(Octylsulfonyl)ethanamine | C₈H₁₇SO₂(CH₂)₂NH₂ |

Table 2: Hypothetical Radical Addition Products to Octyl Vinyl Sulfone

This table shows potential products from the radical addition to octyl vinyl sulfone, the elimination product of this compound. The radical R· is generated from a suitable precursor.

| Radical Source (R-X) | Added Radical (R·) | Product Name | Product Structure |

| Bromotrichloromethane (BrCCl₃) | Trichloromethyl (·CCl₃) | 1-(2,2,2-Trichloroethylsulfonyl)octane | C₈H₁₇SO₂CH(CCl₃)CH₃ |

| Tetrahydrofuran (THF) | Tetrahydrofuran-2-yl | 1-((Tetrahydrofuran-2-yl)ethylsulfonyl)octane | C₈H₁₇SO₂(CH₂)₂(C₄H₇O) |

| Adamantane | 1-Adamantyl | 1-((1-Adamantyl)ethylsulfonyl)octane | C₈H₁₇SO₂(CH₂)₂(C₁₀H₁₅) |

| Toluene | Benzyl (·CH₂Ph) | 1-(2-Phenylethylsulfonyl)octane | C₈H₁₇SO₂CH(CH₂Ph)CH₃ |

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 1-(2-Chloroethylsulfonyl)octane can be determined.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The electron-withdrawing sulfonyl (SO₂) group and the electronegative chlorine atom significantly influence the chemical shifts of nearby protons, causing them to appear at lower fields (higher ppm values) compared to those in a simple alkane like octane (B31449). docbrown.info

The protons on the carbon adjacent to the sulfonyl group (α-protons) and the protons of the chloroethyl group are expected to be the most deshielded. The protons of the octyl chain would exhibit a predictable pattern, with the chemical shift generally decreasing as the distance from the sulfonyl group increases.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (octyl terminal) | ~0.8-0.9 | Triplet (t) | ~7 |

| (CH₂)₅ (octyl chain) | ~1.2-1.6 | Multiplet (m) | - |

| CH₂ (β to SO₂) | ~1.7-1.9 | Multiplet (m) | - |

| CH₂ (α to SO₂) | ~3.1-3.3 | Triplet (t) | ~8 |

| SO₂-CH₂ (α to Cl) | ~3.4-3.6 | Triplet (t) | ~6 |

| CH₂-Cl | ~3.8-4.0 | Triplet (t) | ~6 |

This table presents expected values based on known substituent effects in similar alkyl sulfones.

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound would give a distinct signal. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of the attached functional groups.

The carbons directly bonded to the sulfonyl group and the chlorine atom will be significantly downfield. The carbons of the octyl chain will show a graduation of chemical shifts, with the terminal methyl carbon being the most upfield.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (octyl terminal CH₃) | ~14 |

| C2-C6 (octyl chain CH₂) | ~22-31 |

| C7 (octyl chain CH₂) | ~28-30 |

| C8 (α to SO₂) | ~55-60 |

| C1' (α to SO₂) | ~58-62 |

| C2' (α to Cl) | ~40-45 |

This table presents expected values based on known substituent effects in similar alkyl sulfones and chlorinated alkanes.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the tracing of the entire octyl chain and the chloroethyl group, confirming their structures.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum would link a specific carbon signal to the signal of the proton(s) attached to it, greatly simplifying the assignment of both spectra.

While standard NMR techniques are excellent for determining the constitution of a molecule, advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the through-space proximity of protons. This information can be used to determine the preferred conformation of the flexible octyl chain and the chloroethyl group around the sulfonyl core.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the alkane chain, but the key functional groups would provide distinct and identifiable bands.

Sulfone (SO₂) Group: The sulfonyl group exhibits two strong and characteristic stretching vibrations. researchgate.net The asymmetric stretch (νas(SO₂)) typically appears in the region of 1350-1300 cm⁻¹, while the symmetric stretch (νs(SO₂)) is found in the 1160-1120 cm⁻¹ range. wiley.com These strong absorptions in the IR spectrum are definitive indicators of the presence of a sulfone group. In the Raman spectrum, the symmetric stretch is often particularly strong.

Chloroethyl Group: The C-Cl stretching vibration gives rise to a band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The exact position can be influenced by the conformation of the molecule. This band might be of medium to strong intensity.

Octyl Group: The octane portion of the molecule will show characteristic alkane vibrations, including C-H stretching bands just below 3000 cm⁻¹ (asymmetric and symmetric stretches of CH₂ and CH₃ groups), and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella mode). wisc.edu

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Alkyl (C-H) | Stretching | 2850-2960 | Strong |

| Alkyl (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Alkyl (CH₃) | Bending (Umbrella) | ~1375 | Medium |

| Sulfone (SO₂) | Asymmetric Stretching | 1300-1350 | Strong |

| Sulfone (SO₂) | Symmetric Stretching | 1120-1160 | Strong |

| Alkyl Chloride (C-Cl) | Stretching | 600-800 | Medium-Strong |

This table presents expected vibrational frequencies based on characteristic group frequencies from infrared spectroscopy databases.

By combining the detailed information from these various spectroscopic methods, a complete and unambiguous structural determination and conformational analysis of this compound can be achieved.

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers a powerful non-destructive method for probing the conformational landscape of a molecule. The vibrational modes of this compound are dictated by its constituent functional groups: the long octyl chain, the sulfonyl group (SO₂), and the chloroethyl group. The flexibility of the octyl chain and the rotational freedom around the C-S and C-C bonds suggest that the molecule can exist in multiple conformational states in the liquid phase or in solution.

Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the vibrational frequencies and potential energy distributions for different stable conformers. For analogous molecules, like chloroacetyl isocyanate, computational studies have successfully identified multiple stable conformers, such as cis and gauche forms, by mapping the potential energy surface as a function of internal rotations. nih.gov A similar approach for this compound would likely reveal several low-energy conformers.

Key vibrational modes that would be sensitive to conformational changes include:

S=O Stretching: The sulfonyl group exhibits strong, characteristic symmetric and asymmetric stretching vibrations. The precise frequencies of these modes can be influenced by the local electronic environment, which changes with the conformation of the adjacent alkyl and chloroethyl chains.

C-S Stretching: The stretching vibrations of the carbon-sulfur bonds are also conformationally sensitive.

C-Cl Stretching: The frequency of the carbon-chlorine stretching mode in the chloroethyl group can shift depending on its orientation relative to the rest of the molecule (gauche vs. anti-conformations).

CH₂ Rocking and Twisting: The vibrational modes of the methylene (B1212753) (CH₂) groups in the octane chain are numerous and can couple, creating a complex spectral region. Changes in the chain's conformation would alter these coupling patterns, leading to observable shifts in the IR and Raman spectra.

By comparing experimentally obtained IR and Raman spectra with theoretically predicted spectra for various conformers, it is possible to deduce the predominant conformation(s) present under the experimental conditions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's elemental composition. mdpi.comnih.gov For this compound, the molecular formula is C₁₀H₂₁ClO₂S.

Using the exact masses of the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵S, and ³⁵Cl), the theoretical monoisotopic mass can be calculated. HRMS analysis of the compound would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula. nih.gov The presence of chlorine would also be evident from the characteristic isotopic pattern of the molecular ion peak, with a second peak ([M+2]⁺) approximately one-third the intensity of the main peak due to the natural abundance of the ³⁷Cl isotope. physicsandmathstutor.com

Table 1: Theoretical Isotopic Masses for [C₁₀H₂₁ClO₂S]⁺ This table is based on theoretical calculations and illustrates the expected data from an HRMS experiment.

| Ion Formula | Isotope Composition | Theoretical m/z |

|---|---|---|

| [C₁₀H₂₁³⁵ClO₂S]⁺ | Most abundant isotopes | 240.0951 |

| [C₁₀H₂₁³⁷ClO₂S]⁺ | Containing one ³⁷Cl atom | 242.0921 |

Fragmentation Pathways for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps confirm the structure. physicsandmathstutor.comlibretexts.org For this compound, several predictable fragmentation pathways exist:

Alpha-Cleavage: Cleavage of the C-S bonds is common for sulfones. miamioh.edu This could lead to the loss of the octyl radical (•C₈H₁₇) or the chloroethyl radical (•CH₂CH₂Cl), resulting in fragment ions.

Cleavage of the Alkyl Chain: The long octane chain can fragment at various points, typically leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgdocbrown.info A prominent peak at m/z 113 would correspond to the octyl cation [C₈H₁₇]⁺.

Rearrangements: McLafferty-type rearrangements could occur if a gamma-hydrogen can be transferred to the sulfonyl oxygen, leading to the elimination of a neutral alkene.

Loss of Small Molecules: Elimination of neutral molecules like HCl or SO₂ from fragment ions can also occur. The loss of SO₂ is a known fragmentation pathway for some sulfones. cdnsciencepub.com

Table 2: Predicted Major Fragment Ions for this compound This table presents plausible fragment ions based on general fragmentation rules for similar chemical structures. Experimental data would be needed for confirmation.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 240 | [C₁₀H₂₁ClO₂S]⁺ | Molecular Ion (M⁺) |

| 177 | [C₂H₄ClO₂S]⁺ | Loss of octyl radical [M - C₈H₁₇]⁺ |

| 127 | [C₈H₁₇SO₂]⁺ | Loss of chloroethyl radical [M - C₂H₄Cl]⁺ |

| 113 | [C₈H₁₇]⁺ | Octyl cation |

Studies on analogous compounds, such as other alkyl sulfones and chloroalkyl-containing molecules, support these predicted pathways. cdnsciencepub.comdtic.mil

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a technique where specific ions from an initial mass analysis are selected, fragmented, and then analyzed in a second stage. mdpi.comnih.gov This method is invaluable for identifying and quantifying a target compound within a complex matrix, such as in environmental or biological samples, by minimizing interferences. dtic.milfrontiersin.org

In a hypothetical MS/MS analysis of this compound, the molecular ion (m/z 240) would be selected in the first mass analyzer. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to fragment. lcms.cz The resulting product ions would be analyzed in the second mass analyzer. This process generates a specific precursor-to-product ion transition (e.g., m/z 240 → m/z 127) that is highly characteristic of the target molecule. This specificity allows for sensitive and selective detection even when other compounds with the same nominal mass are present. nih.gov

X-ray Crystallography (if suitable crystalline material is obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. nih.govlibretexts.org The technique relies on the diffraction of X-rays by the ordered lattice of atoms within a single crystal. nih.gov

Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide a wealth of structural information. mdpi.com The analysis would yield the precise bond lengths, bond angles, and torsion angles of the molecule in its solid-state conformation. This would definitively reveal the geometry around the sulfur atom, which is expected to be tetrahedral, as well as the specific conformation of the octyl and chloroethyl chains within the crystal lattice.

Furthermore, the crystallographic data would detail the intermolecular interactions, such as van der Waals forces, that dictate how the molecules pack together to form the crystal. nih.gov This information is crucial for understanding the physical properties of the solid material. As of the latest literature search, a crystal structure for this compound has not been publicly reported. The successful application of this technique is entirely contingent on the ability to produce high-quality, single crystals of the compound.

Intermolecular Interactions and Crystal Packing

The primary intermolecular forces expected to govern the crystal packing of this compound are van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds. The long, nonpolar octyl chain will be dominated by van der Waals interactions, promoting close packing of these aliphatic tails. byjus.comiitk.ac.in In contrast, the sulfonyl group and the chloroethyl group introduce significant polarity into the molecule. byjus.comiitk.ac.in

The presence of the chlorine atom in the ethyl group introduces further specific interactions. The electronegativity of the chlorine atom creates a dipole moment in the C-Cl bond, leading to dipole-dipole interactions. byjus.comiitk.ac.in Furthermore, short Cl···Cl and Cl···O contacts are commonly observed in the crystal structures of related chlorinated sulfonyl compounds. rsc.orgnih.govrsc.org These halogen-halogen and halogen-oxygen interactions, while generally weaker than classical hydrogen bonds, are significant in directing the crystal packing arrangement. nih.govrsc.org

The interplay between the hydrophilic, polar sulfonyl-chloroethyl head and the lipophilic, nonpolar octane tail is expected to result in a segregated packing arrangement. Similar to what is observed in long-chain alkyl surfactants and other amphiphilic molecules, the crystal lattice will likely feature distinct regions or layers. rsc.orgnih.gov The polar head groups will likely congregate, stabilized by a network of C–H···O hydrogen bonds and Cl···O/Cl···Cl interactions. The nonpolar octyl chains will align in parallel, maximizing van der Waals forces in a manner akin to the packing of alkanes. nih.govpatsnap.com This segregation can lead to lamellar or bilayer structures, a common feature for long-chain substituted alkanes. nih.gov

The flexibility of the octyl chain may also lead to polymorphism, where different crystalline forms with distinct packing arrangements and intermolecular interactions can exist. The specific conformation of the alkyl chain (e.g., all-trans vs. gauche) will significantly influence the efficiency of the crystal packing.

Table of Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Van der Waals Forces | Octyl Chain (C-H) | Octyl Chain (C-H) | 3.0 - 4.0 | Dominant force for the packing of the alkyl tails, leading to close packing and potentially layered structures. |

| Dipole-Dipole Interactions | C-Cl, S=O | C-Cl, S=O | 3.0 - 4.0 | Contributes to the overall cohesion of the crystal lattice, particularly in the polar regions. |

| Weak C-H···O Hydrogen Bonds | C-H (alkyl chain) | O (sulfonyl) | 2.2 - 2.8 (H···O) | Key interaction for linking the polar head groups, forming chains or sheets. |

| Halogen Interactions (Cl···O) | C-Cl | O (sulfonyl) | 3.0 - 3.5 | Directional interactions that help to organize the polar head groups. |

| Halogen Interactions (Cl···Cl) | C-Cl | C-Cl | 3.3 - 3.8 | Contributes to the stability of the packing arrangement in the polar regions. |

Computational Chemistry and Theoretical Modeling of 1 2 Chloroethylsulfonyl Octane

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Chloroethylsulfonyl)octane, these methods could provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. From this, a wealth of information about its ground state properties can be derived.

Key properties that could be predicted using DFT include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting energy gap, which is a key indicator of chemical reactivity.

Spectroscopic Properties: Predictions of infrared (IR) and Raman vibrational frequencies, as well as NMR chemical shifts, which can aid in the experimental characterization of the molecule.

Reactivity Descriptors: Calculation of parameters such as electrostatic potential maps, atomic charges, and Fukui functions to predict sites susceptible to nucleophilic or electrophilic attack.

A hypothetical data table summarizing the kind of results a DFT calculation might produce is presented below.

Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value (Hypothetical) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| C-S Bond Length | 1.78 Å |

| S=O Bond Length | 1.45 Å |

| C-Cl Bond Length | 1.80 Å |

| Most Positive Atomic Charge | Sulfur (S) |

| Most Negative Atomic Charge | Oxygen (O) |

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory could be employed. These methods, while more computationally intensive, provide a higher level of theoretical rigor and are often used to benchmark results from DFT calculations. A high-accuracy prediction of the molecule's energy and electron affinity would be a primary goal of such a study.

Conformer Analysis and Potential Energy Surfaces

The flexibility of the octyl chain and the rotational freedom around the C-S and C-C bonds suggest that this compound can exist in numerous conformations.

Conformational Landscape Exploration

A systematic conformational search would be necessary to identify the various low-energy structures (conformers) of this compound. This would involve rotating the dihedral angles of the molecule and performing geometry optimizations for each starting structure. The result would be a map of the conformational landscape, identifying the most stable conformers and their relative energies.

Interconversion Pathways and Energy Barriers

Once the stable conformers are identified, the transition states connecting them can be located. This allows for the calculation of the energy barriers for interconversion between different conformers. This information is crucial for understanding the molecule's dynamic behavior in solution.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angle(s) (Hypothetical) |

| Global Minimum | 0.00 | C-C-S-C: 180° (anti) |

| Conformer 2 | 0.85 | C-C-S-C: 60° (gauche) |

| Conformer 3 | 1.50 | C-C-C-C chain folding |

| Transition State (1↔2) | 4.20 | - |

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Reaction Mechanism Elucidation

Theoretical modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, several types of reactions could be studied:

Nucleophilic Substitution: The chlorine atom is a potential leaving group, making the ethyl group susceptible to nucleophilic attack. Computational studies could model the reaction pathway with various nucleophiles, determining whether the mechanism is SN1 or SN2 and calculating the activation energies.

Elimination Reactions: Under basic conditions, elimination of HCl to form an alkene is a possible reaction pathway. Theoretical calculations could explore the E1 and E2 mechanisms.

Reactions at the Sulfonyl Group: The electrophilic sulfur atom is a likely site for nucleophilic attack. Computational modeling could elucidate the mechanism of hydrolysis or reaction with other nucleophiles at the sulfonyl center.

Spectroscopic Property Prediction

Computational quantum mechanics is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The calculation of NMR chemical shifts using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, has become a standard practice for confirming or predicting the structures of organic molecules. chemaxon.combeilstein-journals.org

For this compound, theoretical calculations can predict the 1H, 13C, and even 33S NMR chemical shifts. chemaxon.commdpi.com The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. beilstein-journals.org Confronting calculated shifts with experimental data helps in the unambiguous assignment of signals. chemaxon.com The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by the quantum chemical calculations. libretexts.org

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for Key Groups in this compound

| Atom | Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1' | -SO2-C H2-CH2Cl | 3.5 - 3.8 | 55 - 60 |

| C2' | -SO2-CH2-C H2Cl | 3.8 - 4.1 | 40 - 45 |

| C1 | -SO2-C H2-(CH2)6CH3 | 3.1 - 3.4 | 50 - 55 |

| C8 | -(CH2)7-C H3 | 0.8 - 1.0 | 13 - 15 |

Note: These are illustrative values based on general trends for alkyl sulfones and chloroalkanes. Actual values would be obtained from specific DFT/GIAO calculations.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental results. nih.govresearchgate.net

For this compound, DFT calculations are commonly used to compute the harmonic vibrational frequencies. ysu.am The accuracy of these calculations can be improved by applying scaling factors to account for anharmonicity and other systematic errors in the theoretical methods. rsc.org The predicted spectrum would show characteristic absorption bands for the sulfonyl group (SO2), the C-Cl bond, and the various C-H and C-C bonds within the octane (B31449) chain. The symmetric and asymmetric stretching vibrations of the SO2 group are particularly strong and appear in a characteristic region of the IR spectrum. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) | Expected Intensity |

| Asymmetric SO2 Stretch | -SO2- | 1300 - 1350 | Strong |

| Symmetric SO2 Stretch | -SO2- | 1120 - 1160 | Strong |

| C-H Stretch (Alkyl) | -CH2-, -CH3 | 2850 - 3000 | Medium-Strong |

| C-Cl Stretch | -CH2Cl | 650 - 800 | Medium |

| C-S Stretch | R-S | 700 - 800 | Medium |

Note: These frequency ranges are based on established data for sulfones and alkyl halides and represent typical values expected from computational predictions.

Molecular Dynamics Simulations

While the sections above primarily concern quantum mechanical calculations on a single molecule, Molecular Dynamics (MD) simulations use classical mechanics to study the time-dependent behavior of molecular systems. MD simulations are particularly relevant for understanding the behavior of molecules in condensed phases or their interactions within larger systems, such as with proteins or on surfaces. acs.orgnih.gov

For a molecule like this compound, MD simulations could be employed to study its conformational dynamics in different solvents, its aggregation behavior, or its interaction with biological membranes or macromolecules. For instance, studies on similar alkylsulfonyl derivatives have used MD simulations to investigate their stability within the binding sites of proteins, providing insights into their potential biological activity. acs.orgbohrium.comacs.orgresearchgate.net These simulations track the trajectories of atoms over time, offering a dynamic picture of intermolecular interactions, which is crucial for understanding many chemical and biological processes.

Applications and Advanced Materials Chemistry

Role as a Synthetic Intermediate in Fine Chemical Synthesis

The presence of both a hydrophobic octyl group and a reactive functional group makes 1-(2-chloroethylsulfonyl)octane a valuable building block in organic synthesis.

This compound can serve as a precursor for introducing the octylsulfonyl moiety into more complex molecular architectures. The chloroethyl group is susceptible to nucleophilic substitution reactions, allowing for the attachment of various other functional groups. organic-chemistry.orgencyclopedia.pub For instance, reaction with amines, alcohols, or thiols could lead to the formation of N-substituted, O-substituted, or S-substituted ethylsulfonyl derivatives, respectively. These reactions would create new, more elaborate molecules with potential applications in pharmaceuticals or agrochemicals, where sulfone and sulfonamide groups are common pharmacophores. d-nb.info

A significant reaction of 2-chloroethyl sulfones is the elimination of hydrogen chloride to form the corresponding vinyl sulfone. scripps.edu In this case, this compound would yield octyl vinyl sulfone. Vinyl sulfones are valuable Michael acceptors in organic synthesis, reacting with a wide range of nucleophiles to form carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org This reactivity makes them important intermediates in the synthesis of various organic compounds. The synthesis of vinyl sulfones can be achieved through various methods, including the direct sulfonylation of alkenes. organic-chemistry.org

The general transformation can be represented as: CH₃(CH₂)₇SO₂CH₂CH₂Cl + Base → CH₃(CH₂)₇SO₂CH=CH₂ + Base·HCl

This conversion to octyl vinyl sulfone opens up a plethora of synthetic possibilities for creating complex molecules.

The amphiphilic nature of molecules derived from this compound, possessing a long hydrophobic octyl tail and a polar sulfonyl head, suggests potential applications in the formulation of surfactants and lubricants.

Surfactants: Long-chain alkyl sulfonyl compounds are known to exhibit surfactant properties. ontosight.aiontosight.ai For example, glycine (B1666218) N-(C12-22-alkylsulfonyl) derivatives are used as surfactants in personal care products and industrial applications. ontosight.aiontosight.ai By modifying the chloroethylsulfonyl group of this compound to incorporate a hydrophilic head group, it is conceivable to synthesize novel surfactants. For instance, reaction with a hydrophilic species like a polyether or a charged group could yield a surfactant molecule with an octylsulfonyl hydrophobic tail. Sulfonamide-based surfactants, in particular, are noted for their efficiency and biodegradability. csic.es

Lubricants: Alkyl sulfones have been investigated as lubricant additives, particularly for high-temperature applications. google.comscienoc.com Alkylated aryl sulfones are used as lubricating fluids and additives due to their thermal and oxidative stability. google.com Di-n-octyl sulfone itself is noted for its potential use as an intermediate in the synthesis of materials like polymers and coatings. ontosight.ai The octylsulfonyl group in derivatives of this compound could contribute to the lubricity and stability of lubricant formulations. Polyether-based block copolymers are also explored as multifunctional lubricant additives, suggesting that polymers derived from this compound could have similar applications. acs.org

The reactive nature of this compound makes it a potential monomer or precursor for the synthesis of sulfonyl-containing polymers. These polymers are of interest for various applications due to their unique properties, such as thermal stability and specific interactions.

The chloroethylsulfonyl group can be converted into a polymerizable group. For instance, elimination to the vinyl sulfone, as mentioned earlier, would produce a monomer, octyl vinyl sulfone, that could undergo polymerization or copolymerization with other vinyl monomers. scripps.edu

Alternatively, the chloro group can be substituted by a nucleophile that also contains a polymerizable moiety. Research has been conducted on incorporating octylsulfonamide groups into polymers like sulfonated polyether sulfone (SPES) to create materials for applications such as proton exchange membranes in fuel cells. researchgate.netresearchgate.net This suggests that this compound could be a starting material to synthesize monomers for such polymers. For example, reaction with an amine-containing monomer could attach the octylsulfonyl group as a side chain. The incorporation of sulfone groups into polymer backbones, such as in poly(arylsulfones), is known to enhance thermal stability. caltech.edu

| Potential Polymer Type | Synthetic Strategy | Potential Application |

| Poly(octyl vinyl sulfone) | Elimination of HCl to form octyl vinyl sulfone, followed by polymerization. | Specialty polymer with high refractive index, membrane material. |

| Copolymers | Copolymerization of octyl vinyl sulfone with other monomers (e.g., acrylates, styrenes). | Materials with tailored properties, e.g., for coatings or adhesives. |

| Polymers with octylsulfonyl side chains | Reaction of this compound with a polymer containing nucleophilic sites. | Functional polymers, materials for separation processes. |

Development of Novel Reagents and Catalysts

The reactivity of the sulfonyl group and the adjacent chloroethyl moiety in this compound can be harnessed to develop new reagents and ligands for catalysis.

While the primary reactive site for nucleophilic attack is the carbon bearing the chlorine atom, the sulfonyl group itself can participate in reactions. organic-chemistry.orgencyclopedia.pub Under specific conditions, compounds containing a sulfonyl group can act as electrophilic sulfonylating agents. However, the more common reactivity of the chloroethylsulfonyl group involves nucleophilic substitution at the ethyl chain or elimination to the vinyl sulfone.

The resulting octyl vinyl sulfone can act as a Michael acceptor, which is an electrophilic role. nih.gov This allows for the transfer of the -CH₂CH₂SO₂-octyl group to a nucleophile.

The development of new ligands is crucial for advancing transition metal catalysis. nih.gov The structure of this compound provides a scaffold that can be modified to create novel ligands. The long octyl chain can influence the solubility of the resulting metal complex in nonpolar solvents and can also create a specific steric environment around the metal center.

By reacting this compound with a molecule containing both a nucleophilic group (to react with the chloroethyl moiety) and a coordinating group for a metal (e.g., a phosphine, amine, or N-heterocyclic carbene precursor), a new ligand can be synthesized. d-nb.infonih.govnih.gov For example, reaction with a phosphine-containing amine could lead to a bidentate P,N-ligand with an octylsulfonyl group. The sulfonyl group itself is generally considered a weakly coordinating group but can influence the electronic properties of the ligand.

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| Phosphine Ligands | Reaction with a phosphino-amine or phosphino-alcohol. | Cross-coupling reactions, hydrogenation. |

| N-Heterocyclic Carbene (NHC) Ligands | Derivatization followed by reaction to form an imidazolium (B1220033) salt (NHC precursor). | Metathesis, C-H activation. |

| Amine/Amide Ligands | Reaction with a diamine or amino alcohol. | Asymmetric catalysis, oxidation reactions. |

The modular nature of such a synthesis would allow for the tuning of the ligand's steric and electronic properties by varying the coordinating group and the linker.

Environmental and Analytical Chemistry Contexts

Fate and Transformation Studies (e.g., degradation pathways in non-biological systems)

There is currently no specific published research detailing the fate and transformation of this compound in non-biological systems. Generally, compounds with a sulfonyl group and an alkyl chain can undergo various degradation processes. Potential, yet unverified, non-biological degradation pathways for this compound could include:

Hydrolysis: The chloroethylsulfonyl group could be susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group, particularly under basic conditions. This would transform the compound into 1-(2-hydroxyethylsulfonyl)octane. The rate of this reaction would be dependent on pH and temperature.

Nucleophilic Substitution: The chlorine atom on the ethyl group represents a reactive site for nucleophilic attack by other environmental nucleophiles, leading to a variety of transformation products.

Oxidation: The long octane (B31449) chain could be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.

Without experimental data, these pathways remain hypothetical for this compound.

Analytical Method Development for Detection and Quantification in Complex Matrices (e.g., as a marker or impurity)

Specific analytical methods for the detection and quantification of this compound in complex matrices have not been described in the available scientific literature. However, based on its structure, several analytical techniques could be adapted for its analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS would be a suitable method for separating it from a mixture and identifying it based on its mass spectrum. The fragmentation pattern would be expected to show characteristic losses of the chloroethyl and octyl groups.

High-Performance Liquid Chromatography (HPLC): For less volatile samples or for analysis in aqueous matrices, HPLC, likely with a C18 reversed-phase column, could be employed. Detection could be achieved using a mass spectrometer (LC-MS) or potentially a UV detector if the sulfonyl group provides sufficient chromophoric activity at lower wavelengths.

The development of a robust analytical method would require the synthesis and purification of an analytical standard of this compound to determine retention times, and response factors, and to validate the method's accuracy, precision, and limits of detection and quantification.

Structure-Activity Relationship (SAR) Studies in Non-Biological Systems

Structure-activity relationship studies are fundamental in understanding how a molecule's chemical structure influences its reactivity and performance in various applications. For this compound, such studies in non-biological systems are not documented.

Correlation of Structural Modifications with Chemical Reactivity

No specific research has been found that correlates structural modifications of this compound with its chemical reactivity. Hypothetical SAR studies could explore:

Varying the Alkyl Chain Length: Modifying the octane chain to shorter or longer alkyl chains would impact the compound's lipophilicity and steric hindrance, which could, in turn, affect its reactivity in synthetic reactions.

Altering the Halogen: Replacing the chlorine atom with other halogens (e.g., bromine or fluorine) would alter the leaving group ability in nucleophilic substitution reactions, thereby changing the compound's reactivity profile.

Modifying the Sulfonyl Group: Introducing substituents on the ethyl or octyl chain could electronically or sterically influence the reactivity of the sulfonyl group itself.

Table 1: Hypothetical Structural Modifications and Expected Reactivity Changes

| Structural Modification | Expected Impact on Chemical Reactivity |

| Replacement of Chlorine with Bromine | Increased reactivity in nucleophilic substitution reactions due to better leaving group ability. |

| Shortening of the Octyl Chain | Increased hydrophilicity and potentially reduced steric hindrance. |

| Introduction of a Branch on the Octyl Chain | Increased steric hindrance, potentially slowing down reaction rates. |

Design of Analogs for Optimized Synthetic Performance

The design of analogs of this compound for optimized synthetic performance is an area without specific published findings. The utility of this compound would likely be as an alkylating agent or as a precursor in the synthesis of more complex molecules. The design of analogs would be guided by the desired properties of the target molecule. For instance, if the goal is to introduce a long alkyl chain with a reactive handle, analogs with different reactive groups in place of the chlorine might be synthesized.

Table 2: Potential Analogs and Their Synthetic Applications

| Analog Compound Name | Structural Difference from Parent | Potential Synthetic Application |

| 1-(2-Bromoethylsulfonyl)octane | Chlorine replaced with Bromine | More reactive alkylating agent. |

| 1-(Vinylsulfonyl)octane | Elimination of HCl to form a vinyl group | Michael acceptor for conjugate addition reactions. |

| 1-(2-Azidoethylsulfonyl)octane | Chlorine replaced with an Azido group | Precursor for click chemistry reactions or reduction to an amine. |

Future Directions and Emerging Research Avenues

Exploiting the Unique Reactivity of the Chloroethylsulfonyl Moiety

The chloroethylsulfonyl group is a versatile functional handle characterized by two key reactive sites: the electrophilic sulfur atom of the sulfonyl group and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack and elimination. This dual reactivity is a fertile ground for novel synthetic applications.

The chloroethyl group makes the compound a potential alkylating agent. cymitquimica.com This reactivity can be harnessed in reactions with various nucleophiles. For instance, studies on the related compound 2-chloroethanesulfonyl chloride show it reacts with both aliphatic and aromatic amines. rit.edu These reactions can proceed through initial sulfonamide formation followed by intramolecular cyclization or intermolecular reactions involving the chloroethyl group, depending on the reaction conditions and the nature of the amine. rit.edu

Furthermore, the 2-chloroethylsulfonyl moiety is known to undergo dehydrohalogenation in the presence of a base to form a vinyl sulfone. rit.edu Vinyl sulfones are valuable Michael acceptors, readily reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This two-step, one-pot transformation from a chloroethyl sulfone to a functionalized ethyl sulfone represents a powerful synthetic strategy.

Recent research has also explored radical reactions involving the chloroethylsulfonyl group. One study demonstrated that a 2-chloroethylsulfonyl oxime ether could participate in a radical cyclization reaction, indicating that the moiety can be engaged in complex bond-forming cascades under radical conditions. dtu.dk The potential for 1-(2-chloroethylsulfonyl)octane to act as a precursor to vinyl sulfones or as a versatile alkylating agent opens up significant opportunities in synthetic chemistry. cymitquimica.comontosight.aivulcanchem.com

Table 1: Potential Reactions of the Chloroethylsulfonyl Moiety

| Reaction Type | Reagent/Condition | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Sulfonamides, Sulfonate Esters, Thioethers | Synthesis of bioactive molecules, material science | cymitquimica.comrit.edu |

| Elimination (Dehydrohalogenation) | Base (e.g., Triethylamine) | Octyl vinyl sulfone | Michael acceptor for C-C and C-X bond formation | rit.edu |

| Radical Reactions | Radical Initiators | Complex cyclic or coupled products | Advanced organic synthesis | dtu.dk |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of sulfonyl compounds are increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages in terms of safety, scalability, efficiency, and reproducibility, particularly for reactions that are hazardous or difficult to control in traditional batch setups. mdpi.comd-nb.info

The synthesis of sulfonyl chlorides, the direct precursors to compounds like this compound, often involves highly reactive and corrosive reagents like chlorosulfonic acid. researchgate.net Researchers have successfully developed automated continuous systems using continuous stirred-tank reactors (CSTRs) and process automation to safely produce aryl sulfonyl chlorides on a large scale. mdpi.comresearchgate.net This approach minimizes operator exposure to hazardous materials and allows for precise control over reaction parameters, leading to improved yield and consistency. researchgate.net These established principles for aryl sulfonyl chlorides are directly transferable to the synthesis of aliphatic analogs.

Furthermore, downstream reactions, such as the formation of sulfonamides, have been successfully implemented on fully automated flow-through platforms. acs.org These systems can perform multi-step sequences, including reaction, work-up, and purification, without manual intervention, enabling the rapid generation of compound libraries for screening purposes. acs.orgrsc.org The integration of machine learning algorithms with these automated systems can further accelerate the optimization of reaction conditions, predicting yields and identifying the best parameters for reactions involving sulfonyl chlorides. rsc.org The use of sulfonyl imines, derived from sulfonamides, in combinatorial chemistry and automated synthesis further highlights the compatibility of this compound class with modern high-throughput synthesis techniques. google.com

Table 2: Advantages of Flow Chemistry for Sulfonyl Compound Synthesis

| Feature | Benefit | Relevance to this compound | Reference |

|---|---|---|---|

| Enhanced Safety | Minimized handling of hazardous reagents (e.g., chlorinating agents). | Safer synthesis of the sulfonyl chloride precursor. | mdpi.comresearchgate.net |

| Precise Control | Accurate control of temperature, pressure, and residence time. | Improved yield and purity, reduced side reactions. | d-nb.inforesearchgate.net |

| Scalability | Seamless transition from laboratory to production scale. | Efficient large-scale production. | mdpi.com |

Exploration of Sustainable Synthesis Routes and Biocatalysis

Modern synthetic chemistry places a strong emphasis on "green" and sustainable methodologies. Research into the synthesis of sulfonyl chlorides and sulfones has yielded several environmentally friendly alternatives to traditional methods, which often rely on harsh and toxic reagents. organic-chemistry.org

One promising sustainable route for preparing the alkanesulfonyl chloride precursor involves the use of S-alkylisothiourea salts. organic-chemistry.orgthieme-connect.comresearchgate.net These salts are easily prepared from readily available alkyl halides (like 1-bromooctane) and inexpensive thiourea. organic-chemistry.org The subsequent oxidative chlorosulfonation can be achieved using green reagents such as N-chlorosuccinimide (NCS) or even household bleach (sodium hypochlorite). thieme-connect.comorganic-chemistry.org These methods are operationally simple, avoid hazardous reagents like chlorine gas, and can be performed on a large scale. organic-chemistry.org A key advantage is that the byproducts are often water-soluble and can be recycled, making the process more atom-economical and sustainable. thieme-connect.comresearchgate.net

Biocatalysis offers another powerful avenue for the green synthesis of sulfones. While the direct biocatalytic synthesis of this compound is not yet established, related transformations have been extensively studied. Numerous microorganisms, particularly fungi such as Aspergillus ochraceus and Penicillium funiculosum, have demonstrated the ability to oxidize sulfides to the corresponding sulfones with high yields. researchgate.netorientjchem.org These reactions are typically performed in aqueous media under mild conditions, eliminating the need for organic solvents and harsh chemical oxidants. orientjchem.org Furthermore, enzymatic approaches, such as using Baeyer-Villiger monooxygenases, have been employed for the large-scale asymmetric oxidation of sulfides to chiral sulfoxides and sulfones, highlighting the potential for producing enantiomerically pure sulfonyl compounds. thieme-connect.comjchemrev.com Research could explore the biocatalytic oxidation of a corresponding sulfide (B99878), 1-((2-chloroethyl)thio)octane, as a sustainable route to the target sulfone.

Table 3: Green Synthesis Approaches for Sulfonyl Compounds

| Approach | Method | Advantages | Reference |

|---|---|---|---|

| Sustainable Precursor Synthesis | Oxidative chlorosulfonation of S-alkylisothiourea salts using NCS or bleach. | Avoids toxic reagents, uses readily available starting materials, allows for byproduct recycling. | organic-chemistry.orgthieme-connect.comorganic-chemistry.org |

| Biocatalytic Oxidation | Whole-cell catalysis with fungi (Aspergillus, Penicillium) to oxidize sulfides to sulfones. | Environmentally benign (aqueous media), mild reaction conditions, high yields. | researchgate.netorientjchem.org |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deep understanding of reaction kinetics, mechanisms, and impurity profiles is crucial for process optimization and control. Advanced analytical techniques, particularly those that allow for in-situ, real-time monitoring, are invaluable tools in this endeavor.

For reactions involving sulfonyl compounds, vibrational spectroscopy has proven to be particularly powerful. In-situ Raman spectroscopy has been used to monitor sulfonation reactions by tracking the consumption of reactants and the generation of products and byproducts in real-time. spectroscopyonline.com This technique can provide quantitative data on species concentrations, enabling detailed kinetic analysis without the need for offline sampling and quenching, which can be difficult with highly reactive species. spectroscopyonline.commt.com Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy is a robust method for monitoring the progress of chemical reactions in solution, providing critical information to optimize and control the synthesis of complex molecules. mt.com

For the detailed structural elucidation of the final products and any intermediates, a suite of advanced spectroscopic and crystallographic methods is essential. High-resolution mass spectrometry (HRMS) provides precise molecular weight and formula information. mdpi.com Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is fundamental for determining the molecular structure, with advanced techniques like NOESY helping to confirm spatial arrangements. mdpi.commdpi.com For solid, crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure and information on molecular packing in the solid state. mdpi.comroyalsocietypublishing.org The combination of these techniques provides a comprehensive characterization of sulfonyl compounds and the processes used to create them.

Table 4: Advanced Characterization Techniques for Sulfonyl Chemistry

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| In-Situ Raman Spectroscopy | Real-time monitoring of sulfonation and other reactions. | Reaction kinetics, species concentration profiles, mechanism insights. | spectroscopyonline.com |

| In-Situ FTIR Spectroscopy | Real-time reaction progress monitoring. | Identification of functional groups, tracking reactants and products. | mt.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of products and intermediates. | Elemental composition, confirmation of molecular formula. | mdpi.com |

| Multi-nuclear NMR Spectroscopy | Detailed structural analysis in solution. | Connectivity, chemical environment of atoms (¹H, ¹³C). | mdpi.commdpi.com |

Conclusion

Summary of Key Research Findings and Methodologies

Although direct experimental data for 1-(2-Chloroethylsulfonyl)octane is limited, a comprehensive profile of the compound can be constructed from the established chemistry of alkyl sulfones. Its synthesis is feasible through the oxidation of 1-octanethiol (B94742) followed by alkylation. Spectroscopic analysis can be reliably predicted, with characteristic signals in NMR and IR spectroscopy identifying the key functional groups. The primary reactivity of the molecule is centered on the 2-chloroethylsulfonyl moiety, which readily undergoes elimination to form the synthetically valuable octyl vinyl sulfone.

Broader Implications for Organic and Materials Chemistry

The study of molecules like this compound highlights the utility of sulfone chemistry in creating functional molecules. The transformation of this compound into a vinyl sulfone provides a gateway to a rich area of Michael addition chemistry, enabling the synthesis of complex molecules with long alkyl chains. In materials science, such compounds serve as building blocks for functional polymers and surfactants.

Outlook for Future Research on this compound and Related Compounds

Future research could focus on the actual synthesis and characterization of this compound to confirm the predicted properties. A systematic investigation of its reactivity with a range of bases and nucleophiles would be valuable. Furthermore, exploring the polymerization of the derived octyl vinyl sulfone and characterizing the resulting polymers could lead to the development of new materials with tailored properties. The biological activities of this and related long-chain alkyl sulfones could also be an interesting avenue for investigation, given the prevalence of the sulfone motif in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。